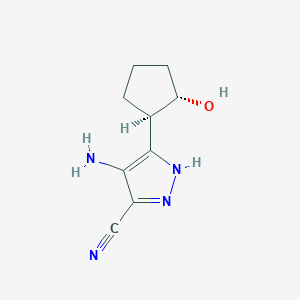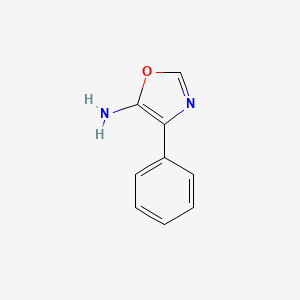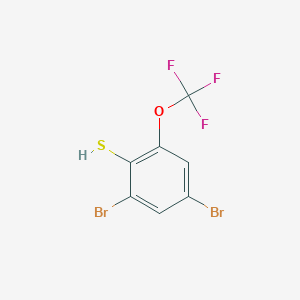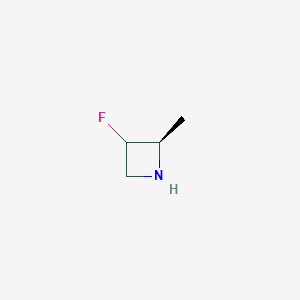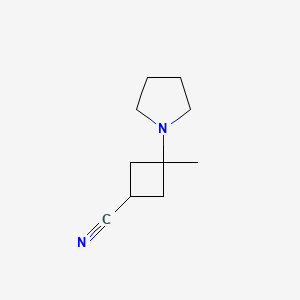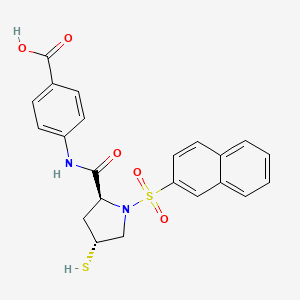
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a naphthalene sulfonyl group, and a benzoic acid moiety, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the naphthalene sulfonyl group, and the attachment of the benzoic acid moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while reduction of the sulfonyl group may produce thiols.
科学的研究の応用
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of specificity and versatility.
特性
分子式 |
C22H20N2O5S2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
4-[[(2S,4R)-1-naphthalen-2-ylsulfonyl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C22H20N2O5S2/c25-21(23-17-8-5-15(6-9-17)22(26)27)20-12-18(30)13-24(20)31(28,29)19-10-7-14-3-1-2-4-16(14)11-19/h1-11,18,20,30H,12-13H2,(H,23,25)(H,26,27)/t18-,20+/m1/s1 |
InChIキー |
UTTZUESZMBWWDC-QUCCMNQESA-N |
異性体SMILES |
C1[C@H](CN([C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)S |
正規SMILES |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


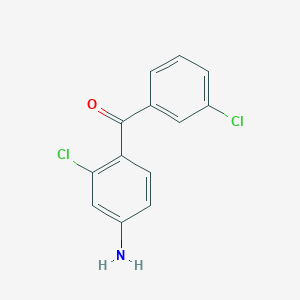
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
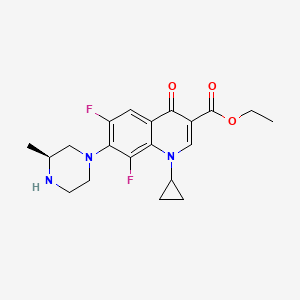
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
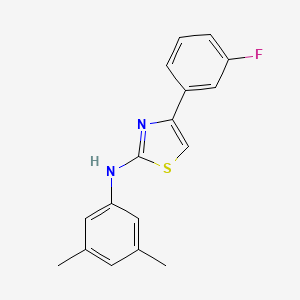
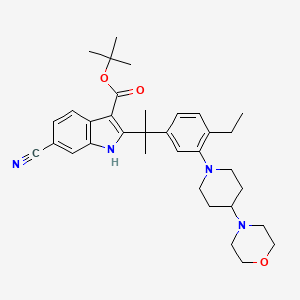

![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
